molecular formula C20H18N6O B5578562 N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B5578562
M. Wt: 358.4 g/mol
InChI Key: PTFXYYBUVZMTRO-UHFFFAOYSA-N
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Description

N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.15420922 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives, closely related to N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide. They synthesized and characterized two coordination complexes involving these derivatives, revealing significant antioxidant activities. The research demonstrated the influence of hydrogen bonding in self-assembly processes of these complexes, suggesting potential applications in developing antioxidant agents (Chkirate et al., 2019).

Anticancer Activity

In a study by Al-Sanea et al. (2020), derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, structurally similar to the compound , were synthesized and tested for anticancer activity. They found that one compound demonstrated considerable growth inhibition in various cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).

Novel Isoxazolines and Isoxazoles Synthesis

Rahmouni et al. (2014) researched the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their work involved creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Rahmouni et al., 2014).

Antitumor Acetamide Derivatives

A study by Alqasoumi et al. (2009) synthesized novel acetamide derivatives containing a pyrazole moiety. They evaluated these compounds for their antitumor activity, finding that some derivatives showed effectiveness, suggesting their potential in antitumor therapies (Alqasoumi et al., 2009).

Antimicrobial Activity

Bondock et al. (2008) synthesized new heterocycles incorporating a pyrazole-acetamide derivative. These compounds were evaluated for their antimicrobial properties, highlighting the potential of such derivatives in developing new antimicrobial agents (Bondock et al., 2008).

In Vitro Antitumor Evaluation

El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cells. This study adds to the growing evidence of the potential use of such compounds in cancer treatment (El-Morsy et al., 2017).

Properties

IUPAC Name

N-[4-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-4-3-5-17(10-13)26-20-18(11-23-26)19(21-12-22-20)25-16-8-6-15(7-9-16)24-14(2)27/h3-12H,1-2H3,(H,24,27)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFXYYBUVZMTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.